molecular formula C7H11F3O3 B13592620 3,3-Diethoxy-1,1,1-trifluoropropan-2-one

3,3-Diethoxy-1,1,1-trifluoropropan-2-one

Cat. No.: B13592620
M. Wt: 200.16 g/mol
InChI Key: CDPRJEXNHGYUPH-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1,1,1-trifluoropropan-2-one: is an organic compound with the molecular formula C7H11F3O3 It is a trifluoromethyl ketone derivative, characterized by the presence of two ethoxy groups and a trifluoromethyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one typically involves the reaction of trifluoroacetone with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes further reaction to yield the desired product. The general reaction scheme is as follows:

CF3COCH3+2C2H5OHCF3C(OCH2CH3)2+H2OCF_3COCH_3 + 2C_2H_5OH \rightarrow CF_3C(OCH_2CH_3)_2 + H_2O CF3​COCH3​+2C2​H5​OH→CF3​C(OCH2​CH3​)2​+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is used as a building block in organic synthesis. Its trifluoromethyl group imparts unique reactivity, making it valuable for the synthesis of fluorinated compounds.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving ketone groups

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that interact with ketone groups. The ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    3-Bromo-1,1,1-trifluoroacetone: Similar in structure but with a bromine atom instead of ethoxy groups.

    1,1,1-Trifluoro-2-propanone: Lacks the ethoxy groups, making it less reactive in certain substitution reactions.

Uniqueness: 3,3-Diethoxy-1,1,1-trifluoropropan-2-one is unique due to the presence of both ethoxy and trifluoromethyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C7H11F3O3

Molecular Weight

200.16 g/mol

IUPAC Name

3,3-diethoxy-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C7H11F3O3/c1-3-12-6(13-4-2)5(11)7(8,9)10/h6H,3-4H2,1-2H3

InChI Key

CDPRJEXNHGYUPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(F)(F)F)OCC

Origin of Product

United States

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